

Application Notes and Protocols for NAI-107 Powder Dissolution

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Compound of Interest		
Compound Name:	Antibacterial agent 107	
Cat. No.:	B12414151	Get Quote

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These application notes provide guidance on the selection of appropriate solvents for dissolving NAI-107 powder and protocols for preparing solutions for both in vitro and in vivo studies. NAI-107 is a lantibiotic with potent activity against Gram-positive bacteria, including multidrug-resistant strains. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.

Recommended Solvents for NAI-107

The solubility of NAI-107 has been evaluated in various solvents and solvent systems, primarily for research applications. While comprehensive quantitative solubility data (e.g., in mg/mL) is not extensively published, the following solvents have been successfully used in peer-reviewed studies.

Data Presentation: Solvent Recommendations for NAI-107



Solvent/Solvent System	Application	Concentration/Com position	Reference(s)
Dimethyl Sulfoxide (DMSO)	In vitro studies, Stock solution preparation	15% for working solutions. 100% for stock solutions.	
N-methyl pyrrolidone (NMP), Ethanol, HCl, Polyethylene Glycol (PEG) 400, Glucose in demineralized water	In vivo studies (intravenous administration)	2.5% NMP, 2.5% Ethanol, 0.4% 1 N HCl, 20% PEG 400, 3.92% Glucose	[1]
Methanol (MeOH)	Extraction from culture	Not specified	

Note: The selection of a suitable solvent is highly dependent on the specific experimental design, including the biological system being used and the required final concentration of NAI-107. It is recommended to perform small-scale solubility tests before preparing large batches.

Experimental Protocols

Protocol 1: Preparation of NAI-107 Stock Solution for In Vitro Applications

This protocol describes the preparation of a high-concentration stock solution of NAI-107 in DMSO, which can be further diluted to working concentrations in aqueous buffers or cell culture media.

Materials:

- NAI-107 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes or vials
- Vortex mixer



Calibrated pipettes

Procedure:

- Weighing: Accurately weigh the desired amount of NAI-107 powder in a sterile microcentrifuge tube or vial. Perform this step in a clean and dry environment to avoid contamination and moisture absorption.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
- Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate the dissolution of the powder. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but avoid excessive heat to prevent potential degradation of the peptide.
- Sterilization (Optional): If required for the specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
 When stored properly, DMSO stock solutions are generally stable for several months.

Protocol 2: Preparation of NAI-107 Formulation for In Vivo Applications

This protocol is adapted from a published study for the intravenous administration of NAI-107 in animal models[1]. This formulation is designed to enhance the solubility and stability of NAI-107 in a physiologically compatible vehicle.

Materials:

- NAI-107 powder
- N-methyl pyrrolidone (NMP)
- Ethanol (EtOH)



- 1 N Hydrochloric acid (HCl)
- Polyethylene Glycol (PEG) 400
- Glucose
- Demineralized water
- Sterile conical tubes or beakers
- Magnetic stirrer and stir bar

Procedure:

- Vehicle Preparation: In a sterile container, prepare the vehicle by combining the following components in the specified proportions:
 - 2.5% N-methyl pyrrolidone (NMP)
 - 2.5% Ethanol
 - 0.4% 1 N HCl
 - 20% Polyethylene Glycol (PEG) 400
 - 3.92% Glucose
 - Bring the final volume with demineralized water.
- Dissolution of NAI-107: Slowly add the pre-weighed NAI-107 powder to the prepared vehicle while stirring continuously with a magnetic stirrer.
- Ensure Complete Dissolution: Continue stirring until the NAI-107 powder is completely dissolved. The solution should be clear and free of any visible particulates.
- Final sterile filtration: For intravenous administration, it is critical to sterile-filter the final formulation using a $0.22~\mu m$ syringe filter.

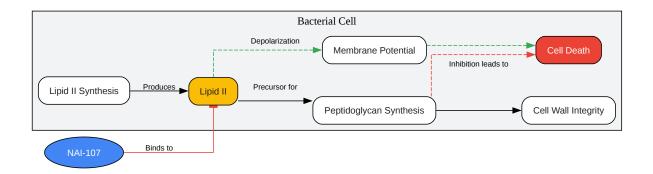


 Administration: The prepared NAI-107 formulation is now ready for intravenous administration in experimental animals.

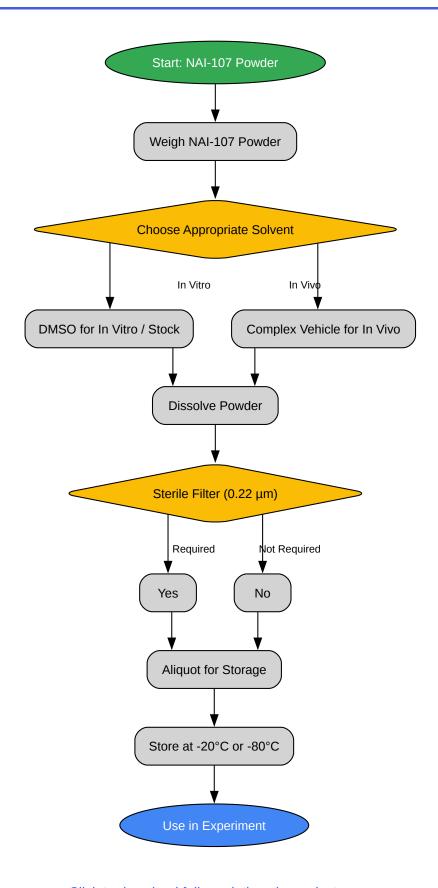
Mandatory Visualizations Signaling Pathway of NAI-107 Mechanism of Action

NAI-107, a lantibiotic, exerts its antibacterial effect by targeting a crucial step in bacterial cell wall biosynthesis. It specifically binds to Lipid II, a precursor molecule essential for the formation of peptidoglycan. This binding sequesters Lipid II, thereby inhibiting the polymerization of the cell wall. In addition to inhibiting cell wall synthesis, this interaction can lead to the depolarization of the bacterial cell membrane, further contributing to cell death.









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References

- 1. journals.asm.org [journals.asm.org]
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